Product packaging for 2-Fluoro-5-nitropyrimidine(Cat. No.:CAS No. 62802-41-9)

2-Fluoro-5-nitropyrimidine

Cat. No.: B3192465
CAS No.: 62802-41-9
M. Wt: 143.08 g/mol
InChI Key: WCDBZXCLAVZHBQ-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. wjarr.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a wide array of synthetic drugs. gsconlinepress.comsemanticscholar.org The pyrimidine scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with various biological targets through hydrogen bonding and other molecular interactions. bohrium.comresearchgate.net This has led to the development of pyrimidine-based compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. wjarr.comgsconlinepress.comresearchgate.net The structural versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their biological activity. bohrium.com

Strategic Importance of Halogenated and Nitrated Pyrimidines as Synthetic Intermediates

The introduction of halogen atoms and nitro groups onto the pyrimidine ring significantly enhances its utility as a synthetic intermediate. Halogenated pyrimidines, particularly those containing fluorine, are valuable building blocks in the synthesis of complex molecules. The fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug efficacy. smolecule.com Furthermore, the halogen can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

The nitro group, a strong electron-withdrawing group, activates the pyrimidine ring towards nucleophilic attack. cymitquimica.com This electronic effect is pivotal for facilitating reactions that would otherwise be difficult to achieve. Nitrated pyrimidines are key precursors in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. mdpi.com The combination of a halogen and a nitro group on the pyrimidine scaffold, as seen in 2-Fluoro-5-nitropyrimidine, creates a highly reactive and versatile synthon for organic synthesis.

Research Trajectory and Evolution of Synthetic Strategies for this compound

The synthesis of fluorinated and nitrated pyridines and pyrimidines has been an area of active research. Early methods for the synthesis of related compounds like 2-fluoro-5-nitropyridine (B1295090) involved diazotization of the corresponding aminonitropyridine in hydrofluoric acid. cdnsciencepub.com However, these methods often resulted in low yields. cdnsciencepub.com Over time, synthetic strategies have evolved to improve efficiency and yield. For instance, the Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, has been explored, though with limited success for some isomers. cdnsciencepub.com

The development of more robust and selective methods for both nitration and fluorination remains a key objective. Modern synthetic approaches often focus on late-stage functionalization, where the desired groups are introduced at a later step in the synthetic sequence. Palladium-catalyzed cross-coupling reactions and direct C-H activation are among the advanced strategies being employed to create functionalized heterocyclic compounds with high precision and efficiency. acs.org The ongoing research in this area aims to provide more direct and environmentally benign routes to valuable building blocks like this compound.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with a molecular formula of C₄H₂FN₃O₂. cymitquimica.com The presence of a fluorine atom at the 2-position and a nitro group at the 5-position significantly influences its chemical reactivity and physical properties. cymitquimica.com

PropertyValue
Molecular FormulaC₄H₂FN₃O₂
Molecular Weight143.08 g/mol
AppearanceNot explicitly stated in the provided results, but related compounds are often solids.
Melting PointNot available in search results.
Boiling PointNot available in search results.
SolubilityLikely soluble in common organic solvents.

Synthesis and Reactivity

The synthesis of this compound typically involves the introduction of the fluoro and nitro functionalities onto the pyrimidine ring. While specific, high-yield synthetic routes for this compound are not detailed in the provided search results, general strategies for the synthesis of halogenated and nitrated pyrimidines can be inferred. These often involve multi-step sequences starting from more readily available pyrimidine derivatives.

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group and the ability of the fluorine atom to act as a leaving group in nucleophilic aromatic substitution reactions. This makes the compound a valuable precursor for the synthesis of a variety of 2,5-disubstituted pyrimidines.

Applications in Organic Synthesis

Due to its reactive nature, this compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at the 2-position. This is a key step in the construction of more complex molecules with potential biological activity. The nitro group can also be reduced to an amino group, providing another point for further functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2FN3O2 B3192465 2-Fluoro-5-nitropyrimidine CAS No. 62802-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDBZXCLAVZHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles of 2 Fluoro 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying aromatic systems, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. In the case of 2-fluoro-5-nitropyrimidine, the pyrimidine (B1678525) ring, inherently electron-poor due to the two nitrogen atoms, is further activated towards nucleophilic attack by a strongly deactivating nitro group.

The SNAr mechanism in pyridine (B92270) and pyrimidine systems is analogous to that in other activated aromatic compounds and typically proceeds via an addition-elimination pathway. byjus.com This process is distinct from S_N_1 and S_N_2 reactions. The S_N_1 mechanism is highly unfavorable as it would necessitate the formation of a very unstable aryl cation. wikipedia.org The S_N_2 mechanism is precluded by the steric hindrance of the aromatic ring, which prevents the required backside attack of the nucleophile. byjus.comwikipedia.org

The accepted mechanism involves two principal steps:

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This attack is the rate-determining step of the reaction. libretexts.org It leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group. This step is generally fast. masterorganicchemistry.com

The presence of strong electron-withdrawing groups is essential for this mechanism as they stabilize the anionic Meisenheimer intermediate through resonance. byjus.comwikipedia.org

The reactivity and regioselectivity of SNAr reactions on the this compound molecule are significantly governed by the electronic effects of the fluorine atom and the nitro group.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the 5-position deactivates the entire pyrimidine ring, making it highly susceptible to nucleophilic attack. cymitquimica.com Its position is analogous to a para position relative to the fluorine at C2, allowing it to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This stabilization lowers the activation energy of the nucleophilic addition step, thereby accelerating the reaction. libretexts.orgmasterorganicchemistry.com

Fluorine Atom (-F): The fluorine atom at the 2-position serves two main roles. Firstly, its strong inductive electron-withdrawing effect further enhances the electrophilicity of the carbon atom it is attached to, making it the primary site for nucleophilic attack. libretexts.org Secondly, it functions as an excellent leaving group in SNAr reactions. This is counterintuitive when compared to S_N_2 reactions where iodide is the best leaving group among halogens. In SNAr, the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the C-F bond highly polar and the carbon atom more positive, thus facilitating the initial attack. wikipedia.orglibretexts.org

This combination of a strong activating group (-NO₂) and an excellent leaving group (-F) at positions that allow for mutual electronic reinforcement makes this compound a highly reactive substrate for SNAr reactions, with substitution occurring selectively at the C2 position.

In the context of SNAr reactions, the nature of the halogen leaving group has a profound and somewhat unusual impact on the reaction rate. For activated aromatic systems, the typical order of reactivity for halogen leaving groups is F > Cl ≈ Br > I. wikipedia.orgnih.govrsc.org This is the reverse of the order seen in S_N_2 reactions.

This "element effect" is attributed to the two-step mechanism of SNAr. nih.gov The rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive effect of the highly electronegative fluorine atom. libretexts.org Consequently, this compound is expected to react faster than its chloro or bromo analogues, such as 2-bromo-5-nitropyridine, under identical conditions. chegg.com

Table 1: Relative Reactivity of 2-Halo-5-nitropyridines in SNAr Reactions

Leaving Group Electronegativity C-X Bond Strength Relative Rate of SNAr
-F 3.98 High Fastest
-Cl 3.16 Moderate Intermediate
-Br 2.96 Moderate Intermediate
-I 2.66 Low Slowest

This table illustrates the general trend in reactivity based on the halogen's electronegativity, which influences the rate-determining nucleophilic addition step.

The Meisenheimer complex is a key intermediate in the stepwise mechanism of SNAr reactions. nih.govfrontiersin.org It is an anionic σ-adduct formed when the nucleophile adds to the electron-deficient aromatic ring. nih.gov The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitro group on this compound plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge. wikipedia.org

Recent research has brought some nuance to the universal role of Meisenheimer complexes as stable intermediates. Some studies suggest that in certain SNAr reactions, the process might be more concerted, with the Meisenheimer complex representing a transition state rather than a distinct intermediate. researchgate.netchemrxiv.orgnih.gov However, for highly activated systems like nitropyrimidines, the formation of a tangible Meisenheimer complex is generally the accepted pathway. Kinetic studies on related compounds like 2-chloro-5-nitropyrimidine (B88076) with various amines have been used to probe the mechanism, with analyses of Brönsted-type plots helping to elucidate whether the nucleophilic attack or a subsequent step is rate-determining. nih.govfrontiersin.org

Electrophilic Reactions of the Pyridine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. researchgate.net This effect is greatly amplified by the strong electron-withdrawing nitro group in this compound. As a result, the molecule is highly deactivated towards electrophilic aromatic substitution.

Electrophilic attack requires an electron-rich aromatic system to donate π-electrons to the incoming electrophile. In this compound, the electron density of the ring is severely depleted, making reactions with electrophiles extremely difficult and generally not a feasible synthetic pathway. While electrophilic substitution can occur on pyrimidine rings that bear multiple strong electron-donating groups, the electronic profile of this compound precludes such reactivity. researchgate.net

Reduction Chemistry of the Nitro Group and Pyridine Ring

The functional groups of this compound can undergo reduction under various conditions, offering pathways to other useful derivatives.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group. This transformation is a common and important reaction in organic synthesis. A variety of reagents can be employed to achieve this, with the choice often depending on the presence of other functional groups. wikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com

Metal/Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic and reliable methods. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild way to reduce nitro groups and is often used when other reducible groups are present that might not be compatible with catalytic hydrogenation. reddit.com

Sodium Dithionite (Na₂S₂O₄): This can also be a useful reducing agent for nitro groups. reddit.com

The reduction of this compound would yield 5-amino-2-fluoropyrimidine, a valuable building block for more complex molecules.

Reduction of the Pyrimidine Ring: Pyrimidine rings have lower aromaticity compared to benzene (B151609) or even pyridine, which makes them more susceptible to reduction. researchgate.net The reduction of the pyrimidine ring can lead to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. This is often achieved through catalytic hydrogenation under more forcing conditions than those required for nitro group reduction, or by using reducing agents like sodium borohydride. researchgate.netumich.edu In the context of pyrimidine catabolism in biological systems, enzymes like dihydropyrimidine dehydrogenase catalyze the reduction of the C5-C6 double bond. umich.edu For this compound, achieving selective reduction of the ring without affecting the nitro group would be challenging, and typically the nitro group is more easily reduced.

Selective Reduction of the Nitro Moiety to Aminopyrimidines

The selective reduction of the nitro group in this compound to yield 2-fluoro-5-aminopyrimidine is a crucial transformation, providing a key intermediate for the synthesis of various functionalized pyrimidines. This conversion requires reagents and conditions that can chemoselectively reduce the nitro functionality without affecting the fluorine substituent or the pyrimidine nucleus. A variety of methods, commonly employed for the reduction of aromatic nitro compounds, are applicable here. wikipedia.orgresearchgate.net

Catalytic hydrogenation is a widely used and efficient method. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. wikipedia.org Another effective reducing agent is hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C, which can achieve high yields under reflux conditions. dissertationtopic.net Metal-based reductions in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid, are also standard procedures for converting aromatic nitro compounds to anilines and can be applied to this system. wikipedia.org

The choice of reducing system can be critical to avoid side reactions. For instance, harsh conditions could lead to hydrodefluorination or reduction of the pyrimidine ring. Therefore, optimizing reaction parameters such as temperature, pressure, and catalyst loading is essential for achieving high selectivity and yield. wikipedia.orgdissertationtopic.net

Reagent/Catalyst SystemTypical ConditionsProductGeneral Applicability
H₂, Pd/CMethanol or Ethanol, Room Temperature, 1-4 atm H₂2-Fluoro-5-aminopyrimidineHigh efficiency and clean conversion.
Hydrazine Hydrate, Pd/CEthanol, Reflux2-Fluoro-5-aminopyrimidineAvoids high-pressure hydrogenation equipment. dissertationtopic.net
Fe, Acetic AcidReflux2-Fluoro-5-aminopyrimidineClassical, cost-effective method. wikipedia.org
SnCl₂, HClConcentrated HCl, 0°C to Room Temperature2-Fluoro-5-aminopyrimidineEffective for many nitroarenes. wikipedia.org

Reductive Pathways of the Pyrimidine Nucleus

The pyrimidine ring, being a π-deficient heterocycle, is susceptible to reduction, often more so than its pyridine analogue. researchgate.net The reduction of the pyrimidine nucleus of this compound would typically involve the saturation of the C5-C6 double bond. Such reactions are important in the catabolism of natural pyrimidines, where enzymes like dihydropyrimidine dehydrogenases catalyze the reduction of uracil (B121893) and thymine. umich.edu

Chemically, this reduction can be achieved using various reducing agents. For instance, reactions with borohydrides can yield tetrahydropyrimidine derivatives. researchgate.net Catalytic hydrogenation using a platinum catalyst can also be employed to reduce the pyrimidine ring, a method analogous to the synthesis of dihydroorotate (B8406146) from orotate. umich.edu The general mechanism for such reductions often involves a hydride transfer to the C5 position of the pyrimidine ring, followed by protonation at the C6 position. umich.edu It is important to note that these conditions are often more forcing than those required for the selective reduction of the nitro group, allowing for controlled reactivity.

Oxidation Reactions

The this compound molecule is generally resistant to oxidation reactions, particularly at the pyrimidine nucleus. The presence of two electronegative nitrogen atoms in the ring, compounded by the strong electron-withdrawing effects of both the fluoro and nitro substituents, renders the ring highly electron-deficient. wikipedia.org This π-deficiency makes the pyrimidine ring resistant to electrophilic attack, which is a key step in many oxidation reactions. researchgate.netwikipedia.org Consequently, oxidation of the heterocyclic core is energetically unfavorable. Reactions with common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or dimethyldioxirane, which can oxidize alkyl-substituted pyrimidines, are not expected to affect the unsubstituted this compound ring itself. researchgate.net

Radical Reactions and Single-Electron Transfer Processes

The nitroaromatic scaffold of this compound is a key structural motif for engaging in radical and single-electron transfer (SET) processes. The electron-deficient nature of the nitro group allows it to readily accept an electron, forming a nitro anion-radical (ArNO₂⁻·). nih.gov This SET event is often the initial step in the metabolic reduction of nitroaromatic compounds, which can be mediated by flavoenzymes. nih.gov

Metal-Catalyzed Coupling Reactions Utilizing the Halogen Functionality

The fluorine atom in this compound serves as a potential handle for metal-catalyzed cross-coupling reactions. The high electronegativity of the fluorine atom, combined with the electron-withdrawing nitro group, activates the C2 position for nucleophilic attack, and can also influence its reactivity in organometallic catalytic cycles. cdnsciencepub.com

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. While these reactions traditionally employ aryl bromides and iodides, advancements have enabled the use of more challenging substrates like aryl fluorides.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. organic-chemistry.orglibretexts.org The coupling of this compound would involve the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. The reactivity of the C-F bond in this context is enhanced by the electron-deficient nature of the pyrimidine ring. rsc.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The direct coupling of this compound with an alkyne would be a challenging but potentially feasible transformation, given that methods for the Sonogashira coupling of fluoroarenes have been developed. organic-chemistry.orgsoton.ac.uk

Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. organic-chemistry.orgwikipedia.orgyoutube.com The application of this methodology to this compound would enable the synthesis of various 2-amino-5-nitropyrimidine (B189733) derivatives, providing an alternative to classical nucleophilic aromatic substitution. The development of sterically hindered and electron-rich ligands has been crucial for expanding the scope of this reaction to include less reactive aryl halides. wikipedia.orgepa.gov

Reaction NameCoupling PartnersGeneral Catalyst SystemBond Formed
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), BaseC(sp²)-C(sp²)/C(sp³)
SonogashiraTerminal Alkyne (R-C≡CH)Pd Catalyst, Cu(I) Co-catalyst, BaseC(sp²)-C(sp)
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Bulky Phosphine Ligand, BaseC(sp²)-N

C-F Bond Activation Studies

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to their high bond dissociation energy. ox.ac.ukrsc.org However, transition metal complexes, particularly those of nickel and platinum, have been shown to mediate the cleavage of C-F bonds in fluoroaromatics and fluoroheteroaromatics. ox.ac.ukyork.ac.uk

The activation of the C-F bond in this compound can proceed via several mechanisms. One common pathway is oxidative addition to a low-valent metal center, such as Ni(0) or Pd(0). mdpi.com The strong electron-withdrawing nature of the 5-nitro-pyrimidyl group makes the C-F bond more polarized and susceptible to this type of reaction. The metal inserts into the C-F bond, forming a metal-fluoride and a metal-aryl species, which can then undergo further reactions like reductive elimination in a catalytic cycle. ox.ac.ukmdpi.com

Research has also identified phosphine-assisted C-F activation pathways. In these mechanisms, a phosphine ligand coordinated to the metal center is not merely a spectator but actively participates by acting as a fluorine acceptor. ox.ac.ukyork.ac.uk This involves the addition of the C-F bond across the metal-phosphine bond, proceeding through a four-center transition state. ox.ac.uk Such studies are crucial for developing novel catalytic systems capable of functionalizing organofluorine compounds under mild conditions. nih.govchemrxiv.org

Derivatization and Functionalization Strategies Using 2 Fluoro 5 Nitropyrimidine As a Chemical Building Block

Synthesis of Substituted Pyrimidine (B1678525) Derivatives via SNAr Reactions

The primary mode of functionalization for 2-Fluoro-5-nitropyrimidine is the Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, the fluorine atom at the C2 position acts as an excellent leaving group, readily displaced by a variety of nucleophiles. The strong electron-withdrawing effect of the 5-nitro group significantly stabilizes the Meisenheimer complex intermediate, thereby accelerating the substitution reaction.

This strategy allows for the introduction of diverse functional groups at the 2-position of the pyrimidine ring. Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thio-substituted 5-nitropyrimidines, respectively.

Table 1: Examples of SNAr Reactions with this compound

NucleophileReagent ExampleProduct Class
Primary/Secondary AminePiperidine2-(Piperidin-1-yl)-5-nitropyrimidine
Alcohol/AlkoxideSodium Methoxide2-Methoxy-5-nitropyrimidine
Thiol/ThiolateSodium Thiophenoxide5-Nitro-2-(phenylthio)pyrimidine
Hydrazine (B178648)Hydrazine Hydrate (B1144303)2-Hydrazinyl-5-nitropyrimidine

The reaction conditions for these substitutions are typically mild, often proceeding at room temperature or with gentle heating in the presence of a base to neutralize the liberated hydrofluoric acid. The choice of solvent depends on the solubility of the reactants but often includes polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or alcohols.

Construction of Fused Heterocyclic Systems and Polycyclic Scaffolds

The reactivity of this compound extends to the construction of more complex, fused heterocyclic systems. This is typically achieved by reacting it with bifunctional nucleophiles, where an initial SNAr reaction is followed by an intramolecular cyclization step.

A key example is the synthesis of pteridine derivatives. Reaction of this compound with an α-amino ketone can lead to the formation of a pyrazine ring fused to the pyrimidine core. The initial step is the SNAr displacement of the fluoride (B91410) by the amino group. The subsequent reduction of the nitro group to an amine provides the necessary functionality for an intramolecular condensation with the ketone, leading to the fused pteridine scaffold.

Similarly, reaction with nucleophiles containing a secondary functional group, such as 2-aminoethanol or ethylenediamine, can provide intermediates that, after modification of the nitro group, are primed for cyclization to form fused five- or six-membered rings. For instance, the reaction with hydrazine hydrate yields 2-hydrazinyl-5-nitropyrimidine, a valuable precursor for synthesizing fused triazolopyrimidine systems via cyclization with appropriate reagents.

Precursors for Complex Organic Molecule Synthesis

The derivatives obtained from this compound are valuable intermediates in the synthesis of more elaborate molecules, particularly those with potential biological activity. The 5-nitro group is a critical functional handle that can be readily transformed into other groups, further expanding the molecular diversity.

The most common transformation of the nitro group is its reduction to an amino group (NH₂). This is typically accomplished using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄). The resulting 5-aminopyrimidine derivatives are key precursors for:

Amide bond formation: The amino group can be acylated to introduce a wide variety of side chains.

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

Further heterocycle synthesis: The diamine functionality (at C2 and C5) can be used to construct additional fused rings, as seen in the synthesis of purine analogues or other complex heterocyclic systems.

For example, the synthesis of certain kinase inhibitors often involves an initial SNAr reaction on an activated pyrimidine ring, followed by reduction of a nitro group and subsequent elaboration of the resulting amine to build the final complex structure.

Stereoselective Transformations and Chiral Derivatization

While reactions directly on the aromatic ring of this compound are not stereoselective, the compound can be used to introduce a pyrimidine moiety into chiral molecules. This is achieved by performing SNAr reactions with chiral, enantiopure nucleophiles.

For instance, the reaction of this compound with a chiral amine or the alkoxide derived from a chiral alcohol will result in the formation of a new, non-racemic substituted pyrimidine derivative.

Table 2: Chiral Derivatization of this compound

Chiral NucleophileExampleProduct Type
Chiral Amine(R)-α-MethylbenzylamineChiral 2-amino-5-nitropyrimidine (B189733) derivative
Chiral Alcohol(S)-2-ButanolChiral 2-alkoxy-5-nitropyrimidine derivative

In these cases, the pyrimidine unit is attached to a pre-existing stereocenter. The resulting diastereomeric products can be valuable as chiral ligands in asymmetric catalysis or as building blocks for the synthesis of enantiomerically pure target molecules, such as pharmaceuticals. The pyrimidine core itself can influence the stereochemical outcome of subsequent reactions on the attached chiral side chain.

Computational and Theoretical Studies of 2 Fluoro 5 Nitropyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the molecular properties of pyrimidine (B1678525) derivatives. ijcce.ac.ir DFT methods, such as B3LYP, are frequently used to optimize molecular geometry and calculate vibrational frequencies. ijcce.ac.irnih.gov

The electronic properties of 2-fluoro-5-nitropyrimidine are dictated by the arrangement of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. nih.govirjweb.com For substituted pyrimidines, the HOMO-LUMO gap can be tailored by the nature of the substituents. researchgate.net In this compound, the electron-withdrawing nature of both the fluorine atom and the nitro group is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a propensity for accepting electrons.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -3.0
HOMO-LUMO Gap 4.5

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. For instance, DFT calculations can be used to simulate infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental values. researchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. nih.gov

Conformational analysis, also performed using computational methods, helps to identify the most stable three-dimensional arrangement of the atoms in a molecule. For a molecule like this compound, which is largely planar, the primary conformational considerations would involve the orientation of the nitro group relative to the pyrimidine ring. While significant conformational isomers are not expected for this rigid structure, computational methods can confirm the planarity and the preferred orientation of the nitro group's oxygen atoms.

Quantum chemical calculations are invaluable for studying reaction mechanisms at a molecular level. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the fluorine atom. The pyrimidine ring is activated towards this type of reaction by the presence of the electron-withdrawing nitro group. masterorganicchemistry.com

Computational studies can map out the entire reaction pathway, identifying the transition state(s) and any intermediates, such as the Meisenheimer complex. stackexchange.comnih.gov The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. stackexchange.com In SNAr reactions, the initial attack of the nucleophile to form the intermediate is often the rate-determining step. stackexchange.com The high electronegativity of the fluorine atom in this compound stabilizes the negatively charged Meisenheimer intermediate through its inductive effect, thereby lowering the activation energy of this crucial step and making the fluorine a surprisingly good leaving group in this context. masterorganicchemistry.comstackexchange.com

Molecular Dynamics Simulations for Reaction Dynamics

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and other reactants. rsc.orgarabjchem.org For a reaction such as the nucleophilic substitution of this compound, MD simulations can provide insights into the role of the solvent in stabilizing the reactants, intermediates, and transition states. frontiersin.org By simulating the system in a box of explicit solvent molecules, one can observe the specific interactions, such as hydrogen bonding, that influence the reaction pathway and energetics. rjeid.com MD simulations are particularly useful for understanding how the solvent environment affects the stability and lifetime of transient species like the Meisenheimer complex. researchgate.net

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov For a class of compounds like substituted nitropyrimidines, QSAR models can be developed to predict their reactivity towards nucleophiles based on various molecular descriptors.

These descriptors, which can be calculated computationally, include electronic properties (like HOMO-LUMO energies and atomic charges), steric parameters, and lipophilicity. nih.gov By correlating these descriptors with experimentally determined reaction rates for a set of related pyrimidine derivatives, a predictive model can be built. nih.gov Such models can then be used to estimate the reactivity of new, unsynthesized compounds, aiding in the design of molecules with specific desired properties.

Aromaticity Analysis and Electronic Effects of Substituents

The aromaticity of the pyrimidine ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. researchgate.net Generally, substitution on the pyrimidine ring, regardless of whether the substituent is electron-donating or electron-withdrawing, tends to decrease its aromaticity compared to the parent pyrimidine molecule. rsc.org

The electronic effects of the fluoro and nitro substituents are significant. Both are strongly electron-withdrawing groups. The fluorine atom exerts a powerful negative inductive effect (-I) due to its high electronegativity. stackexchange.com The nitro group also has a strong -I effect and a strong electron-withdrawing resonance effect (-M). These effects combine to make the pyrimidine ring highly electron-deficient, which is a primary reason for its susceptibility to nucleophilic attack. masterorganicchemistry.com The electron-withdrawing nature of these substituents also influences the distribution of electron density within the ring, affecting the reactivity at different positions. researchgate.net

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Fluoro 5 Nitropyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Fluoro-5-nitropyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its covalent framework.

¹H NMR: The proton NMR spectrum is predicted to be the simplest, showing two distinct signals corresponding to the two non-equivalent aromatic protons on the pyrimidine (B1678525) ring (H-4 and H-6). Due to the electron-withdrawing effects of the adjacent nitrogen atoms, the nitro group, and the fluorine atom, these signals would appear in the downfield region of the spectrum, typically between δ 8.0 and 9.5 ppm. The signals would appear as doublets due to coupling with the ¹⁹F nucleus.

¹³C NMR: The ¹³C NMR spectrum will provide insight into the carbon backbone of the molecule. Four distinct signals are expected, one for each unique carbon atom. The carbon atom bonded to the fluorine (C-2) will exhibit a large coupling constant (¹JCF), resulting in a prominent doublet. The other carbons (C-4, C-5, and C-6) will also show smaller couplings to the fluorine atom (²JCF, ³JCF), which can complicate the spectrum but provides crucial connectivity information. Standard proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be complex due to strong and long-range fluorine-carbon couplings cymitquimica.com.

¹⁹F NMR: As a molecule containing a single fluorine atom, ¹⁹F NMR is a particularly powerful technique. It is expected to show a single signal for the fluorine atom at the C-2 position. The chemical shift of this signal is sensitive to the electronic environment and provides a characteristic fingerprint for the compound. The signal will be split into a doublet of doublets due to coupling with the two nearby aromatic protons (H-4 and H-6). The magnitude of these coupling constants provides spatial information. Fluorine-19 NMR offers a broad chemical shift range, which helps in resolving individual fluorine-containing functional groups sigmaaldrich.com.

Table 1: Predicted NMR Spectral Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H
H-4~9.0 - 9.5dd³JHH, ⁴JHF
H-6~9.0 - 9.5d⁴JHF
¹³C
C-2~160 - 170d¹JCF ≈ 230-260
C-4~150 - 160d³JCF
C-5~130 - 140s-
C-6~150 - 160d²JCF
¹⁹F
F-2Variesdd⁴JFH (to H-4), ⁴JFH (to H-6)

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies.

For this compound, FT-IR and FT-Raman spectra would provide confirmatory evidence for its key structural features:

NO₂ Group: The nitro group will exhibit two strong, characteristic stretching vibrations in the FT-IR spectrum: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-F Bond: The carbon-fluorine bond will produce a strong absorption in the FT-IR spectrum, typically in the 1000-1400 cm⁻¹ region. Its exact position can confirm the aromatic nature of the C-F bond.

Pyrimidine Ring: The aromatic pyrimidine ring will have a series of characteristic vibrations. C=N and C=C stretching vibrations are expected in the 1400-1650 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. Ring breathing modes and out-of-plane bending vibrations will appear in the fingerprint region (<1000 cm⁻¹).

While FT-IR is sensitive to polar bonds (like C=O, N-O, and C-F), FT-Raman is more sensitive to non-polar, symmetric bonds. Thus, the pyrimidine ring vibrations may be more prominent in the Raman spectrum. Together, these complementary techniques provide a robust fingerprint for the molecule. Studies on analogous compounds like 5-bromo-2-nitropyridine (B47719) have utilized these techniques to perform detailed vibrational assignments with the aid of density functional theory (DFT) calculations chemsrc.com.

Table 2: Expected Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
Asymmetric StretchNO₂1520 - 1560FT-IR
Symmetric StretchNO₂1345 - 1385FT-IR
StretchAromatic C-H>3000FT-IR, FT-Raman
StretchAromatic C=N, C=C1400 - 1650FT-IR, FT-Raman
StretchC-F1000 - 1400FT-IR

Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can provide an unambiguous molecular formula.

For this compound (C₄H₂FN₃O₂), the calculated exact mass is 143.0131. An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ very close to this value, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Upon ionization, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound could include:

Loss of the nitro group (-NO₂, 46 Da)

Loss of nitric oxide (-NO, 30 Da)

Loss of a fluorine atom (-F, 19 Da)

Cleavage of the pyrimidine ring

Analysis of these fragment ions helps to piece together the molecular structure, corroborating findings from other spectroscopic methods.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While NMR provides the structure in solution, Single Crystal X-ray Diffraction (SCXRD) reveals the precise arrangement of atoms in the solid state. This technique is the gold standard for structural determination, providing unequivocal proof of atomic connectivity and stereochemistry.

To perform this analysis, a high-quality single crystal of this compound must be grown. When this crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed.

The resulting crystal structure would provide highly accurate measurements of:

Bond lengths: e.g., the C-F, C-N, N-O, and ring C-C bond distances.

Bond angles: The angles between atoms, defining the geometry of the pyrimidine ring.

Planarity: Confirmation of the planarity of the pyrimidine ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any π-stacking interactions or other non-covalent forces that govern the solid-state structure.

Studies on related compounds, such as co-crystals of 2-amino-5-nitropyridine, demonstrate how SCXRD can elucidate detailed hydrogen bonding and crystal packing motifs.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. The technique is particularly useful for studying molecules with conjugated π-systems and chromophores.

This compound contains a conjugated pyrimidine ring and a nitro group, which acts as a strong chromophore. The UV-Vis spectrum is therefore expected to show characteristic absorption bands corresponding to:

π → π transitions:* These high-energy transitions involve the excitation of electrons within the aromatic π-system. They typically result in strong absorption bands.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (e.g., from the oxygen atoms of the nitro group or the nitrogen atoms of the ring) into an anti-bonding π* orbital. These absorptions are generally weaker.

The position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the solvent polarity and provide information about the electronic structure of the molecule. For example, analysis of the UV absorption spectrum of the related 2-fluoro-5-bromopyridine identified three distinct π* ← π transitions.

In Situ Spectroscopic Monitoring of Reactions

Modern analytical chemistry increasingly employs in situ (in the reaction mixture) monitoring to study reaction kinetics, identify transient intermediates, and optimize reaction conditions in real-time. Techniques like FT-IR, Raman, and NMR spectroscopy can be adapted for this purpose using specialized probes or flow cells.

For reactions involving this compound, such as nucleophilic aromatic substitution at the C-2 position, in situ monitoring would be highly valuable. For instance, by using an in situ FT-IR probe, one could monitor the reaction progress by:

Observing the disappearance of the C-F vibrational band.

Watching the appearance of new bands corresponding to the newly formed bond (e.g., C-O or C-N).

Tracking the concentration of reactants and products over time to determine reaction rates.

This approach provides a much more detailed understanding of the reaction mechanism than traditional methods that rely on quenching and analyzing discrete samples. It is often the only viable option for studying reactions that involve unstable intermediates or rapid equilibria.

Applications of 2 Fluoro 5 Nitropyrimidine in Non Biological Advanced Materials and Chemical Technologies Research

Intermediate in the Synthesis of Specialty Chemicals

2-Fluoro-5-nitropyrimidine is a versatile intermediate in the synthesis of a variety of specialty chemicals, primarily due to the reactivity of its constituent functional groups. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyrimidine (B1678525) ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile displacement of the fluorine atom by a wide range of nucleophiles, providing a gateway to a diverse array of substituted pyrimidine derivatives.

The nitro group can also be readily reduced to an amino group, which can then be further functionalized. This dual reactivity makes this compound a valuable precursor in the multi-step synthesis of complex organic molecules. Its utility is particularly evident in the pharmaceutical and agrochemical industries, where precise molecular architectures are required. innospk.com While specific examples for a broad range of specialty chemicals are not extensively documented in publicly available literature, its structural similarity to other fluorinated nitroaromatic compounds, such as 2-fluoro-5-nitropyridine (B1295090), suggests its potential in the synthesis of dyes, photographic materials, and other fine chemicals. chemicalbook.com

The synthesis of 5-amino-2-fluoropyridine (B167992) from 2-fluoro-5-nitropyridine through the reduction of the nitro group highlights a key transformation that is also applicable to this compound. researchgate.net This amino derivative can then serve as a precursor for a variety of further chemical elaborations.

Precursor Reaction Type Product Class Potential Applications
This compound Nucleophilic Aromatic Substitution 2-Substituted-5-nitropyrimidines Pharmaceuticals, Agrochemicals, Dyes
This compound Reduction of Nitro Group 5-Amino-2-fluoropyrimidine Pharmaceutical intermediates, Ligand synthesis

Building Block for Functional Polymers and Macromolecules

The incorporation of fluorinated and nitrogen-rich heterocyclic units into polymer backbones can impart unique properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. While direct polymerization of this compound has not been widely reported, its potential as a monomer or a precursor to monomers for functional polymers is significant.

The reactivity of the C-F bond in SNAr reactions allows for the potential use of this compound in step-growth polymerization reactions. For instance, it could be reacted with difunctional nucleophiles (e.g., bisphenols, diamines) to form poly(ether)s or poly(amine)s. The resulting polymers would feature the nitropyrimidine moiety as a repeating unit, which could then be further modified, for example, by reducing the nitro group to an amino group. These amino-functionalized polymers could then be used for cross-linking, grafting, or for chelating metal ions.

While the direct use of this compound in polymer synthesis is not yet established in the literature, the development of functional polymers from similar building blocks is an active area of research. nih.govpageplace.de The synthesis of fluorinated polymers is a significant field, with applications ranging from high-performance plastics to advanced coatings. pageplace.de

Role in the Development of Ligands for Coordination Chemistry

Pyrimidine and its derivatives are well-established ligands in coordination chemistry, capable of coordinating to metal ions through their nitrogen atoms. The electronic properties of the pyrimidine ring can be tuned by the introduction of substituents, thereby influencing the properties of the resulting metal complexes.

This compound can serve as a precursor for the synthesis of novel ligands. For example, nucleophilic substitution of the fluorine atom with a chelating group could yield a bidentate or tridentate ligand. The strong electron-withdrawing effect of the nitro group would significantly lower the basicity of the pyrimidine nitrogen atoms, which could be advantageous for stabilizing metal ions in low oxidation states.

Alternatively, reduction of the nitro group to an amine would provide an additional coordination site. The resulting 5-amino-2-substituted pyrimidine could act as a bidentate ligand, coordinating through a ring nitrogen and the exocyclic amino group. The specific coordination behavior would depend on the nature of the substituent at the 2-position and the metal ion. The rich coordination chemistry of 2,2'-dipyridylamine (B127440) and other nitrogen-containing heterocyclic ligands provides a framework for predicting the potential of ligands derived from this compound. nsf.gov

Ligand Precursor Synthetic Transformation Potential Ligand Type Coordination Modes
This compound SNAr with chelating groups Multidentate N, O, or S donors Bidentate, Tridentate
5-Amino-2-substituted pyrimidine Reduction of nitro group Bidentate N,N' donors Chelating, Bridging

Precursors for Agrochemical Chemical Entities (focused on synthetic pathways, not biological activity)

Fluorinated and nitrogen-containing heterocyclic compounds are prevalent in modern agrochemicals, particularly herbicides and fungicides. The unique properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity to target enzymes, make it a valuable element in agrochemical design.

This compound serves as a valuable building block for the synthesis of more complex agrochemical scaffolds. The synthetic strategies often involve the initial displacement of the fluorine atom via SNAr, followed by modification of the nitro group. For instance, reaction with an appropriate nucleophile can introduce a side chain, while subsequent reduction of the nitro group to an amine allows for the introduction of further diversity through amide bond formation or other reactions.

The synthesis of trifluoromethylpyridines, which are key intermediates in many commercial herbicides, often involves fluorination and chlorination of a picoline precursor. nih.gov A similar strategic approach can be envisioned for the synthesis of agrochemicals from this compound, where the pyrimidine core serves as a central scaffold.

A general synthetic pathway could involve:

Nucleophilic Aromatic Substitution: Reaction of this compound with a chosen nucleophile (e.g., an alcohol, thiol, or amine) to introduce a desired side chain at the 2-position.

Reduction of the Nitro Group: The nitro group of the resulting 2-substituted-5-nitropyrimidine is reduced to an amino group.

Further Functionalization: The newly formed amino group is then reacted to build the final agrochemical structure, for example, through acylation or condensation reactions.

Contribution to Radiochemistry and Isotope Labeling Methodologies (e.g., ¹⁸F-labeling, emphasizing synthetic methods)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The development of efficient and rapid methods for incorporating ¹⁸F into organic molecules is a critical area of research in radiochemistry.

This compound is an excellent candidate for use in ¹⁸F-labeling methodologies. The presence of the electron-withdrawing nitro group strongly activates the pyrimidine ring for nucleophilic aromatic substitution, making the displacement of a suitable leaving group by [¹⁸F]fluoride a feasible and efficient process.

A common strategy for ¹⁸F-labeling of aromatic systems is the nucleophilic substitution of a nitro group or a halogen on an activated aromatic ring. In the case of a precursor derived from this compound, a molecule with a good leaving group (such as a nitro group or a trimethylammonium salt) at the 2-position and the activating nitro group at the 5-position could be an effective substrate for radiofluorination.

The general methodology for the ¹⁸F-labeling would involve:

Precursor Synthesis: Synthesis of a suitable precursor molecule containing the 5-nitropyrimidine (B80762) scaffold with a leaving group at the 2-position.

Radiofluorination: Reaction of the precursor with no-carrier-added [¹⁸F]fluoride, typically in the form of K[¹⁸F]F in the presence of a cryptand like Kryptofix® 2.2.2., in an aprotic solvent at an elevated temperature. researchgate.net

Purification: Rapid purification of the ¹⁸F-labeled product using techniques such as high-performance liquid chromatography (HPLC).

The short half-life of ¹⁸F (approximately 110 minutes) necessitates that these labeling reactions are high-yielding and can be performed quickly. The activated nature of the 5-nitropyrimidine system makes it a promising platform for the development of new PET radiotracers. nih.govnih.gov

Labeling Strategy Precursor Requirement Key Reaction Conditions Advantage
Nucleophilic Aromatic Substitution 2-Leaving group-5-nitropyrimidine [¹⁸F]Fluoride, Kryptofix® 2.2.2, aprotic solvent, heat High activation towards nucleophilic attack

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Protocols

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that may involve hazardous reagents and generate significant waste. rasayanjournal.co.in Future research will undoubtedly focus on the development of greener and more atom-economical synthetic routes to 2-Fluoro-5-nitropyrimidine and its derivatives. rasayanjournal.co.innih.gov Key areas of interest include:

Catalytic Methods: The exploration of novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, can lead to more efficient and selective syntheses. acs.org For instance, iridium-catalyzed multicomponent synthesis has shown promise for creating highly decorated pyrimidines from simple alcohols and amidines, offering a sustainable alternative to traditional methods. acs.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, scalability, and reaction control. Applying flow chemistry to the nitration and fluorination of pyrimidine precursors could lead to more efficient and safer production of this compound.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of fluorinated compounds is a rapidly growing field. researchgate.netchemrxiv.org Future work could focus on identifying or engineering enzymes capable of regioselective fluorination or nitration of the pyrimidine ring, offering a highly sustainable and specific synthetic strategy.

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through ball milling, can significantly reduce the environmental impact of chemical synthesis. rsc.org Investigating mechanochemical approaches for the synthesis of this compound could provide a more environmentally friendly alternative to solvent-based methods. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic MethodsHigher efficiency, selectivity, use of greener reagents.Development of novel metal- and organo-catalysts.
Flow ChemistryImproved safety, scalability, and reaction control.Adaptation of synthetic steps to continuous flow systems.
BiocatalysisHigh selectivity, mild reaction conditions, sustainability.Discovery and engineering of enzymes for fluorination/nitration.
MechanochemistrySolvent-free, reduced waste, energy efficiency.Exploration of solid-state reactions for pyrimidine synthesis.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The electron-deficient nature of the this compound ring dictates its reactivity, primarily towards nucleophilic aromatic substitution. wikipedia.org However, there remains significant scope for exploring unconventional transformations and novel reactivity patterns.

C-H Functionalization: Direct C-H functionalization of the pyrimidine ring would provide a more atom-economical approach to introducing new substituents. Research into transition-metal-catalyzed C-H activation at the less electron-deficient 5-position could open up new avenues for derivatization.

Photoredox and Electrochemical Methods: These techniques can enable unique transformations that are not accessible through traditional thermal methods. Investigating the photoredox and electrochemical behavior of this compound could lead to the discovery of novel reaction pathways for its functionalization.

Ring Transformation Reactions: The pyrimidine ring can undergo transformations into other heterocyclic systems. nsf.gov Exploring the conditions under which this compound can be converted into other valuable scaffolds could significantly expand its synthetic utility. For instance, reactions of 5-nitropyrimidine (B80762) with amidines can lead to the formation of 2-substituted 5-nitropyrimidines and 2-amino-5-nitropyridines. nsf.gov

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and discovery. rjptonline.org These tools can be leveraged to accelerate the exploration of this compound chemistry.

Reaction Prediction: ML models can be trained on existing reaction data to predict the outcomes of new reactions, including identifying potential side products and optimizing reaction conditions. nih.govacs.org This can significantly reduce the number of experiments required to develop new synthetic methods for this compound derivatives.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules containing the this compound scaffold.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed using machine learning to predict the physicochemical and biological properties of novel this compound derivatives, aiding in the design of molecules with desired characteristics. researchgate.netresearchgate.net

AI/ML ApplicationPotential Impact on this compound Research
Reaction PredictionFaster identification of successful reaction conditions and novel transformations.
Synthesis PlanningDesign of more efficient and innovative synthetic routes to complex derivatives.
Property PredictionIn silico screening of virtual compounds to prioritize synthetic targets.

Design and Synthesis of Advanced Scaffolds for Diverse Chemical Applications

The this compound core is a valuable starting point for the construction of more complex and functionally diverse molecular architectures. nih.gov

Fused Pyrimidine Systems: The synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and purines, from this compound can lead to the discovery of novel bioactive compounds. doaj.orgderpharmachemica.comjchr.orgyu.edu.jorsc.org

Multicomponent Reactions: Utilizing this compound in multicomponent reactions can provide rapid access to libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science. acs.org

DNA-Encoded Libraries: The pyrimidine scaffold is suitable for the construction of DNA-encoded libraries (DELs), which allow for the screening of vast numbers of compounds against biological targets. nih.gov

Investigation of Solid-State Reactivity and Mechanochemistry of Pyrimidine Derivatives

The study of chemical reactions in the solid state offers opportunities for discovering new reactivity and developing solvent-free synthetic methods. nih.gov

Mechanochemical Synthesis: As mentioned earlier, mechanochemistry provides an environmentally friendly approach to synthesis. rsc.org Investigating the solid-state reactivity of this compound with various reagents under ball-milling conditions could lead to the discovery of novel transformations and the synthesis of new materials.

Cocrystal Engineering: The formation of cocrystals of this compound with other molecules can be used to tune its physical properties, such as solubility and stability, and to control its reactivity in the solid state.

Solid-Phase Synthesis: The development of solid-phase synthetic methods for the derivatization of this compound would facilitate the creation of combinatorial libraries of pyrimidine-based compounds for biological screening. acs.orgacs.orgresearchgate.netyoutube.com

Q & A

Q. How can fluoropyrimidines be tailored for targeted drug delivery systems?

  • Methodological Answer : Encapsulate derivatives (e.g., FdUMP) in erythrocytes via hypotonic dialysis. Monitor pH-dependent release profiles and co-encapsulate ATP to prolong drug retention. Use molecular docking to optimize interactions with target enzymes (e.g., thymidylate synthase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.